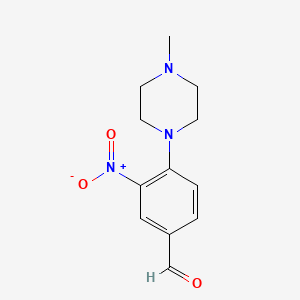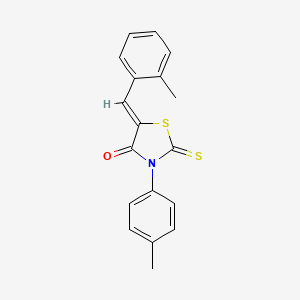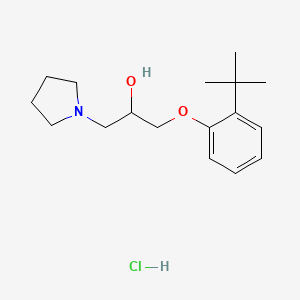![molecular formula C18H18N4O3S B4988329 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)
5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, also known as PMS-601, is a chemical compound that has been studied for its potential use in treating various diseases.
作用機序
5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide works by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease progression. Specifically, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide inhibits the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide can disrupt the signaling pathways that promote disease progression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on disease progression, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to increase the expression of antioxidant enzymes, which can help protect cells from oxidative damage. 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has also been shown to decrease the production of inflammatory cytokines, which can help reduce inflammation.
実験室実験の利点と制限
One advantage of using 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide in lab experiments is its specificity for certain enzymes and signaling pathways. This can help researchers target specific disease pathways and minimize off-target effects. However, one limitation of using 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide is its potential toxicity, which can limit its use in certain experimental models.
将来の方向性
There are several potential future directions for research on 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide. One direction is to explore its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another direction is to investigate its potential use in other disease models, such as neurodegenerative diseases or autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide and its potential toxicity in different experimental models.
In conclusion, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide is a chemical compound that has shown promise in treating various diseases. Its specificity for certain enzymes and signaling pathways makes it an attractive target for drug development. However, further research is needed to fully understand its potential therapeutic effects and limitations.
合成法
The synthesis of 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 3-amino-6-bromo-pyridazine in the presence of a base. The resulting intermediate is then reacted with 4-methoxyaniline to produce 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide.
科学的研究の応用
5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to reduce inflammation and oxidative stress.
特性
IUPAC Name |
5-[6-(4-methoxyanilino)pyridazin-3-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-3-4-13(11-17(12)26(19,23)24)16-9-10-18(22-21-16)20-14-5-7-15(25-2)8-6-14/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMRSNAVNFMKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{6-[(4-Methoxyphenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)

![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4988297.png)

![3-(1-{[1-(4-morpholinyl)cyclohexyl]carbonyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4988306.png)
![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4988337.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)